2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride
Description
2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-[3-(3-methylphenoxy)propyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-14-7-5-8-16(13-14)21-12-6-11-20-15(2)19-17-9-3-4-10-18(17)20;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCYUHTRJTLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C32)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
In a representative procedure, 1,2-phenylenediamine (4.62 mmol) reacts with acetamide (4.62 mmol) in 70% hydrochloric acid at 100°C for 1 hour. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the benzimidazole ring. This method yields 2-methylbenzimidazole in >85% purity after neutralization and recrystallization.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 1 hour |
| Acid Catalyst | 70% HCl |
| Yield | 85–90% |
Microwave-assisted protocols reduce reaction times to 2–40 minutes at 150°C, enhancing efficiency without compromising yield.
Regioselective N-Alkylation of 2-Methylbenzimidazole
Introducing the 3-(m-tolyloxy)propyl group at the 1-position of benzimidazole requires careful control to avoid 3-position alkylation.
Preparation of 3-(m-Tolyloxy)Propyl Halides
The alkylating agent, 3-(m-tolyloxy)propyl bromide , is synthesized via nucleophilic substitution between m-cresol and 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃). The reaction selectively substitutes one bromide, leaving the terminal halide for subsequent alkylation:
$$
\text{m-Cresol} + 1,3\text{-dibromopropane} \xrightarrow{\text{K}2\text{CO}3} \text{3-(m-tolyloxy)propyl bromide} + \text{HBr}
$$
Alkylation Reaction
2-Methylbenzimidazole (1.0 equiv) is treated with 3-(m-tolyloxy)propyl bromide (1.1 equiv) in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. The mixture is stirred at 80°C for 12 hours, ensuring complete N-alkylation.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaH (1.2 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 61–69% |
Post-reaction workup involves quenching with water, extraction with ethyl acetate, and column chromatography (ethyl acetate/hexane, 1:3) to isolate the alkylated product.
Hydrochloride Salt Formation
The final step involves protonation of the benzimidazole nitrogen with hydrochloric acid to improve solubility and stability.
Salt Precipitation
The free base (1.0 equiv) is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0°C. The mixture is stirred for 1 hour, yielding a white precipitate. Filtration and drying under vacuum afford the hydrochloride salt with >98% purity.
Characterization Data
- Melting Point : 169–171°C
- ¹H NMR (DMSO-d₆) : δ 3.05 (s, 6H, CH₃), 6.16–7.53 (m, 7H, Ar-H), 9.34 (s, 1H, CH=N)
- ESI-MS : m/z 280.1408 [M + H⁺]
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified approach combines cyclization and alkylation in a single pot. 1,2-Phenylenediamine, acetamide, and 3-(m-tolyloxy)propyl bromide react sequentially under microwave irradiation (150°C, 40 minutes), achieving a 65% overall yield.
Copper-Catalyzed Coupling
For advanced functionalization, copper(I) iodide and 8-hydroxyquinoline catalyze the coupling of 2-methylbenzimidazole with m-tolyloxypropanol derivatives, though this method requires stringent anhydrous conditions.
Challenges and Optimization
- Regioselectivity : Alkylation at the 1-position is favored using bulky bases (e.g., NaH) and polar aprotic solvents.
- Impurity Control : Residual di-alkylated products are minimized by stoichiometric control of the alkylating agent.
- Scale-Up : Microwave-assisted protocols reduce energy consumption and reaction times for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Pharmacological Properties
Benzimidazole derivatives have been extensively studied for various pharmacological properties, including:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal activities. The structural modifications in compounds like 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride can enhance these properties.
- Anticancer Activity : Research indicates that certain benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The presence of specific substituents can modify their potency against different cancer types.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, potentially useful in treating chronic inflammatory diseases.
Antimicrobial Activity
A study conducted on various benzimidazole derivatives, including 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride, demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting that these derivatives could serve as lead compounds for developing new antimicrobial agents .
Anticancer Properties
In vitro studies have shown that 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis, with IC50 values indicating potent activity .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models of inflammation, treatment with the compound led to a significant reduction in swelling and pain, supporting its potential use in inflammatory disorders .
Data Tables
Mechanism of Action
The mechanism of action of 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[d]imidazole
- 3-(m-tolyloxy)propyl chloride
- Benzimidazole derivatives
Uniqueness
2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, this compound may exhibit enhanced activity or selectivity for certain targets, making it valuable for specific research and industrial applications.
Biological Activity
2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still being explored, but preliminary studies suggest significant potential in various therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity is often attributed to the ability of these compounds to disrupt cellular processes in pathogens.
Case Study : A study on benzimidazole derivatives demonstrated that certain modifications in the structure significantly enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of alkyl groups, such as the m-tolyloxy group in this compound, could potentially enhance its lipophilicity, improving membrane penetration and efficacy against microbial targets .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings : In vitro studies have shown that similar benzimidazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key factors influencing activity include:
- Substitution Patterns : The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and interaction with biological targets.
- Alkyl Chain Length : Variations in alkyl chain length (like the propyl group in this compound) can affect solubility and permeability, which are essential for bioavailability.
- Chirality : The stereochemistry of the compound may influence its interaction with biological receptors, potentially enhancing or diminishing its efficacy .
Toxicity and Safety Profile
The safety profile of 2-methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride has not been extensively studied. However, general toxicity assessments for similar compounds indicate that while many benzimidazole derivatives exhibit low toxicity profiles, careful evaluation is necessary to ascertain their safety for therapeutic use.
Q & A
Q. How does the compound’s photophysical properties influence its application in optical or material science?
- Methodological Answer : UV-Vis spectroscopy (200–800 nm) identifies absorption maxima for potential use in dye-sensitized solar cells. Fluorescence quantum yield measurements (integrating sphere) evaluate emissive properties. DFT calculations correlate π-π* transitions with benzimidazole conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
